Vasopressin Dimer (parallel) (TFA)
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Overview
Description
Vasopressin Dimer (parallel) (TFA) is a synthetic parallel dimer of vasopressin, a neuropeptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. Vasopressin acts through four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin is a strategy to modulate its pharmacological properties, potentially enhancing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin Dimer (parallel) (TFA) involves regioselective synthesis and systematic study of parallel, antiparallel, and N- to C-terminal cyclized homo- and heterodimer constructs of vasopressin . The disulfide-linked dimers are synthesized to retain nanomolar potency despite the structural implications of dimerization .
Industrial Production Methods
Industrial production methods for Vasopressin Dimer (parallel) (TFA) are not extensively documented. the compound is typically synthesized in research laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Vasopressin Dimer (parallel) (TFA) can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds.
Reduction: Breaking of disulfide bonds.
Substitution: Modifications at specific amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for disulfide bond formation and reducing agents for disulfide bond cleavage . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include various dimeric forms of vasopressin, each with distinct pharmacological properties .
Scientific Research Applications
Vasopressin Dimer (parallel) (TFA) has several scientific research applications:
Mechanism of Action
Vasopressin Dimer (parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR . The dimerization of vasopressin enhances its interaction with these receptors, potentially leading to novel pharmacological profiles . The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of various signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Oxytocin Dimer: Another neuropeptide dimer with similar structural and functional properties.
Desmopressin: A synthetic analogue of vasopressin with enhanced antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Uniqueness
Vasopressin Dimer (parallel) (TFA) is unique due to its parallel dimeric structure, which may confer distinct pharmacological properties compared to other vasopressin analogues . The parallel orientation of the dimer may influence its receptor binding affinity and efficacy .
Properties
Molecular Formula |
C94H131F3N30O26S4 |
---|---|
Molecular Weight |
2282.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |
InChI Key |
JVVFTLNREBMXRN-SMPGYXRPSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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